Leucine Zipper Architecture: Six Hydrophobic Repeats in dCREB-A Versus Four-to-Five in All Other bZIP Family Members
dCREB-A contains six hydrophobic residue iterations in its leucine zipper dimerization domain. Every other bZIP protein characterized in the original study—including the Drosophila CREB2 proteins and AP-1 factors—contains only four or five such iterations [1]. This structural divergence directly alters dimerization partner selectivity, because the additional repeat extends the coiled-coil interface by approximately one full helical turn [1][2].
| Evidence Dimension | Number of hydrophobic residue iterations in the leucine zipper domain |
|---|---|
| Target Compound Data | 6 hydrophobic iterations |
| Comparator Or Baseline | All other bZIP proteins in this group: 4 or 5 hydrophobic iterations (including Drosophila AP-1 factors, mammalian CREB, and dCREB2) |
| Quantified Difference | dCREB-A has 1–2 additional hydrophobic heptad repeats versus the entire characterized bZIP cohort |
| Conditions | Sequence analysis of full-length cDNA clones; deduced amino acid sequence alignment (Smolik et al., 1992) |
Why This Matters
The extended leucine zipper imposes distinct dimerization constraints that preclude simple substitution with generic CREB constructs; procurement decisions must account for partner-specific interaction requirements unique to dCREB-A.
- [1] Smolik, S.M., Rose, R.E., Goodman, R.H. (1992). A cyclic AMP-responsive element-binding transcriptional activator in Drosophila melanogaster, dCREB-A, is a member of the leucine zipper family. Mol. Cell. Biol. 12(9): 4123–4131. DOI: 10.1128/mcb.12.9.4123-4131.1992 View Source
- [2] Fassler, J., Landsman, D., Acharya, A., Moll, J.R., Bonovich, M., Vinson, C. (2002). B-ZIP Proteins Encoded by the Drosophila Genome: Evaluation of Potential Dimerization Partners. Genome Res. 12(8): 1190–1200. DOI: 10.1101/gr.67902 View Source
